molecular formula C31H35BF4N2O2RuS B15088327 [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

Cat. No.: B15088327
M. Wt: 687.6 g/mol
InChI Key: BMEOXNQRLZPIDE-AGEKDOICSA-N
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Description

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate is a complex organometallic compound. It features a ruthenium center coordinated with various organic ligands, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate involves multiple steps:

    Formation of the Ruthenium Complex: The ruthenium precursor is reacted with ligands under controlled conditions to form the desired complex.

    Ligand Substitution: Specific ligands are introduced to replace existing ones, optimizing the complex for desired properties.

    Purification: The final product is purified using techniques such as chromatography and recrystallization.

Industrial Production Methods

Industrial production typically involves:

    Bulk Synthesis: Large-scale reactors are used to synthesize the compound under optimized conditions.

    Automation: Automated systems ensure precise control over reaction parameters.

    Quality Control: Rigorous testing ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate undergoes various reactions:

    Oxidation: The ruthenium center can be oxidized, altering the compound’s properties.

    Reduction: Reduction reactions can modify the oxidation state of ruthenium.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Solvents: Organic solvents like dichloromethane, toluene.

Major Products

The products depend on the specific reaction conditions and reagents used. Common products include modified ruthenium complexes with different ligands.

Scientific Research Applications

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate has diverse applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential in biological imaging and as a therapeutic agent.

    Medicine: Explored for its anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through:

    Molecular Targets: Interacts with specific proteins and enzymes.

    Pathways: Modulates signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate is unique due to its specific ligand arrangement and the presence of a ruthenium center, which imparts distinct catalytic and biological properties.

Properties

Molecular Formula

C31H35BF4N2O2RuS

Molecular Weight

687.6 g/mol

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate

InChI

InChI=1S/C21H21N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;;/q-1;;-1;+2/t20-,21-;;;/m1.../s1

InChI Key

BMEOXNQRLZPIDE-AGEKDOICSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Ru+2]

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Ru+2]

Origin of Product

United States

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